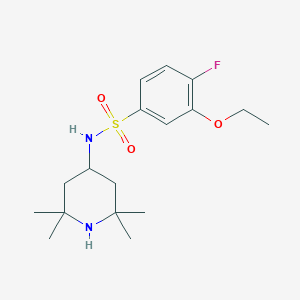
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as TAK-659, and it is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial protein in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
TAK-659 works by selectively inhibiting the activity of BTK, a protein that plays a crucial role in the B-cell receptor signaling pathway. BTK is involved in the activation of several downstream signaling pathways that are essential for the survival and proliferation of cancer cells and immune cells. By inhibiting BTK, TAK-659 can disrupt these signaling pathways, leading to the death of cancer cells and the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied. TAK-659 has been shown to be a potent and selective inhibitor of BTK, with minimal off-target effects. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells and suppress the immune response in autoimmune disorders. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with minimal off-target effects. TAK-659 has also been shown to be effective in preclinical models of cancer and autoimmune disorders. However, there are some limitations to the use of TAK-659 in lab experiments. TAK-659 is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, TAK-659 is a synthetic compound, and its production can be costly and time-consuming.
未来方向
There are several future directions for the research and development of TAK-659. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the long-term safety and efficacy of TAK-659 in clinical trials. Additionally, the potential use of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune disorders should be explored. Finally, the development of novel BTK inhibitors based on the structure of TAK-659 could lead to the discovery of more potent and selective compounds.
合成方法
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials and the reaction of these materials under specific conditions. The first step involves the preparation of 3-ethoxy-4-fluoroaniline, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinol to form the corresponding sulfonamide. The final step involves the introduction of the BTK inhibitory group to the sulfonamide, resulting in the formation of TAK-659.
科学研究应用
TAK-659 has shown promising results in various fields of scientific research. One of the most significant applications of TAK-659 is in the treatment of cancer. BTK inhibition has been shown to be effective in the treatment of several types of cancers, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMNKJCURJQDPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)

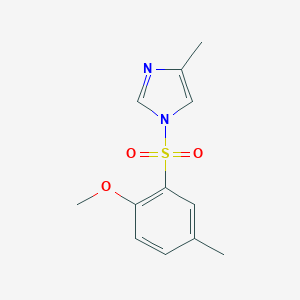

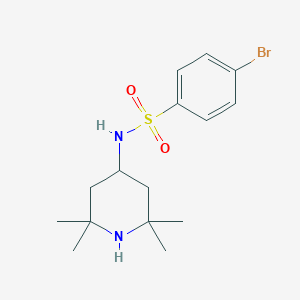
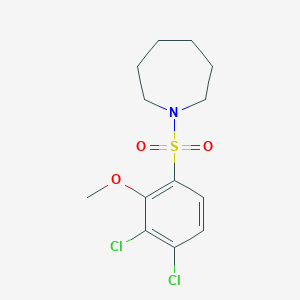
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)
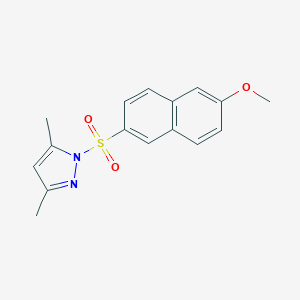

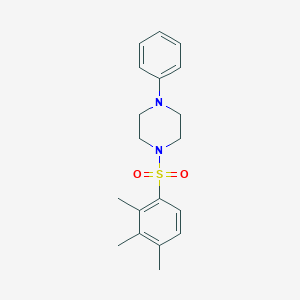
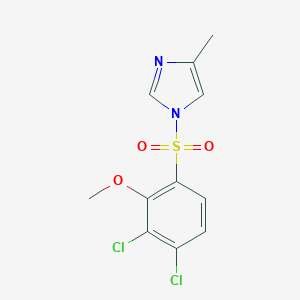

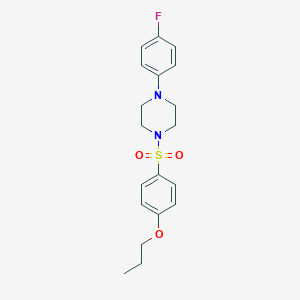
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345803.png)